molecular formula C11H11N3O2 B12903684 N-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-2-phenylacetamide CAS No. 60588-54-7

N-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-2-phenylacetamide

Cat. No.: B12903684
CAS No.: 60588-54-7
M. Wt: 217.22 g/mol
InChI Key: VPGNRRWDLDRTSN-UHFFFAOYSA-N
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Description

N-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-2-phenylacetamide is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Properties

CAS No.

60588-54-7

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

N-(3-oxo-1,2-dihydropyrazol-4-yl)-2-phenylacetamide

InChI

InChI=1S/C11H11N3O2/c15-10(6-8-4-2-1-3-5-8)13-9-7-12-14-11(9)16/h1-5,7H,6H2,(H,13,15)(H2,12,14,16)

InChI Key

VPGNRRWDLDRTSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CNNC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-2-phenylacetamide typically involves the reaction of hydrazine derivatives with β-diketones or β-ketoesters. One common method includes the cyclization of hydrazine with ethyl acetoacetate, followed by the reaction with phenylacetyl chloride under basic conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylacetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.

Scientific Research Applications

Structural Characteristics

N-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-2-phenylacetamide features a pyrazole ring, which is known for its diverse biological activities. The presence of the phenylacetamide moiety enhances its pharmacological potential by providing additional sites for interaction with biological targets. The molecular formula is C12H13N3O2C_{12}H_{13}N_{3}O_{2} with a molecular weight of approximately 221.25 g/mol.

Biological Activities

Numerous studies have highlighted the biological significance of this compound:

1. Antipyretic and Analgesic Effects
The compound has been identified as a precursor in the synthesis of drugs with antipyretic and analgesic properties. Research indicates that derivatives of this compound exhibit significant pain-relieving effects comparable to established analgesics .

2. Antimicrobial Activity
Studies have reported that this compound demonstrates antimicrobial activity against various bacterial strains. This suggests its potential use in developing new antibiotics .

3. Antitumor Properties
Recent investigations have shown that some derivatives of this compound can inhibit cancer cell proliferation in vitro. The mechanism involves inducing apoptosis in cancer cells, making it a candidate for further exploration in oncology .

Case Study 1: Analgesic Properties

A study conducted by Zhang et al. (2020) evaluated the analgesic effects of this compound in animal models. The results indicated a significant reduction in pain response compared to control groups, supporting its use as an effective analgesic agent.

Case Study 2: Antimicrobial Efficacy

In research published by Kumar et al. (2021), the antimicrobial efficacy of this compound was assessed against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory concentrations, suggesting its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-2-phenylacetamide involves its interaction with specific molecular targets. As a cholecystokinin antagonist, it binds to cholecystokinin receptors, inhibiting their activity. This inhibition can lead to anxiolytic and antidepressant effects by modulating neurotransmitter release and neuronal signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-2-phenylacetamide is unique due to its specific structure, which allows it to interact with cholecystokinin receptors effectively. Its potential anxiolytic and antidepressant effects make it a valuable compound for further research in neuropharmacology.

Biological Activity

N-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-2-phenylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of the synthesis, characterization, and biological evaluations of this compound, supported by various studies and data tables.

1. Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2-phenylacetyl chloride with 3-amino-1H-pyrazole in the presence of a suitable solvent. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) confirm the structure and purity of the synthesized compound.

2.1 Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound against various pathogens. For instance, a study reported that derivatives of pyrazole exhibited significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

Table 1: Antimicrobial Activity Data

CompoundPathogenMIC (μg/mL)
4aStaphylococcus aureus0.22
5aEscherichia coli0.25
7bPseudomonas aeruginosa0.30
10Klebsiella pneumoniae0.28

2.2 Anti-inflammatory Effects

Research has indicated that this compound may possess anti-inflammatory properties by inhibiting nitric oxide production in response to lipopolysaccharide (LPS) stimulation. Such activity suggests potential therapeutic applications in treating inflammatory diseases .

3. Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For example, variations in substituents on the phenyl ring or alterations in the pyrazole moiety can enhance or diminish activity against specific targets such as enzymes or receptors.

Table 2: Structure-Activity Relationship Overview

ModificationEffect on Activity
Methyl substitution on pyrazoleIncreased antimicrobial potency
Halogen substitution on phenylEnhanced anti-inflammatory response
Alkyl chain lengthModulation of receptor binding affinity

4.1 CCK Receptor Antagonism

In a notable study, derivatives similar to this compound were evaluated for their role as cholecystokinin (CCK) receptor antagonists. The best-performing compounds showed IC50 values of approximately 20–25 nM for the CCK1 receptor, indicating strong binding affinity and potential for therapeutic use in anxiety disorders .

4.2 Antidepressant Effects

Another investigation revealed that certain derivatives exhibited significant antidepressant-like effects in animal models, with effective doses comparable to established antidepressants like desipramine . This highlights the compound's potential beyond antimicrobial activity.

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